REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:20]=[CH:21][C:22]=1[N:23]1[CH:27]=[C:26]([CH3:28])[N:25]=[CH:24]1)[C:6]([NH:8][NH:9]C(OCC1C=CC=CC=1)=O)=[O:7]>CO.[OH-].[Pd+2].[OH-].[C]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:20]=[CH:21][C:22]=1[N:23]1[CH:27]=[C:26]([CH3:28])[N:25]=[CH:24]1)[C:6]([NH:8][NH2:9])=[O:7] |f:2.3.4.5|
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Name
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benzyl N′-[3-methoxy-4-(4-methylimidazol-1-yl)benzoyl]hydrazinecarboxylate
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Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)NNC(=O)OCC2=CC=CC=C2)C=CC1N1C=NC(=C1)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
palladium hydroxide carbon
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-].[C]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The palladium-carbon was removed by filtration through celite
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)NN)C=CC1N1C=NC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 826 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |